4-(2-Phenoxyethoxy)benzaldehyde
Overview
Description
4-(2-Phenoxyethoxy)benzaldehyde is an organic compound with the molecular formula C15H14O3 It is a benzaldehyde derivative where the benzene ring is substituted with a 2-phenoxyethoxy group
Mechanism of Action
Target of Action
The primary targets of 4-(2-Phenoxyethoxy)benzaldehyde are the cellular antioxidation systems of fungi . This compound disrupts these systems, leading to effective control of fungal pathogens . The compound’s antifungal activity is enhanced by the presence of an ortho-hydroxyl group in the aromatic ring .
Mode of Action
This compound interacts with its targets by disrupting cellular antioxidation . This disruption is achieved through redox-active compounds, which destabilize cellular redox homeostasis and/or antioxidation systems . The compound’s antifungal activity is through disruption of cellular antioxidation .
Biochemical Pathways
The affected pathways involve the oxidative stress-response pathway of fungi . The compound’s action results in the disruption of these pathways, leading to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Pharmacokinetics
A related compound, benzaldehyde, has been shown to elevate the cumulative quantity of passively diffused drugs with high hydrophilicity . This suggests that this compound may have similar properties, potentially enhancing membrane permeability and thus impacting bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of cellular antioxidation systems and destabilization of cellular redox homeostasis . This leads to the inhibition of fungal growth . The compound also enhances the sensitivity of fungal pathogens to mitochondrial respiration inhibitory agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Phenoxyethoxy)benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 2-phenoxyethanol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
4-Hydroxybenzaldehyde+2-PhenoxyethanolK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Phenoxyethoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-(2-Phenoxyethoxy)benzoic acid.
Reduction: 4-(2-Phenoxyethoxy)benzyl alcohol.
Substitution: Depending on the substituent introduced, various substituted derivatives of this compound can be formed.
Scientific Research Applications
4-(2-Phenoxyethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzaldehyde: Lacks the phenoxyethoxy group, making it less lipophilic.
2-Phenoxyethanol: Does not have the aldehyde functionality, limiting its reactivity in certain reactions.
4-(2-Methoxyethoxy)benzaldehyde: Similar structure but with a methoxy group instead of a phenoxy group, which can affect its reactivity and interactions.
Uniqueness
4-(2-Phenoxyethoxy)benzaldehyde is unique due to the presence of both the aldehyde group and the phenoxyethoxy group. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
4-(2-phenoxyethoxy)benzaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c16-12-13-6-8-15(9-7-13)18-11-10-17-14-4-2-1-3-5-14/h1-9,12H,10-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZXOUAOLHEJAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50541897 | |
Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103660-61-3 | |
Record name | 4-(2-Phenoxyethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50541897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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